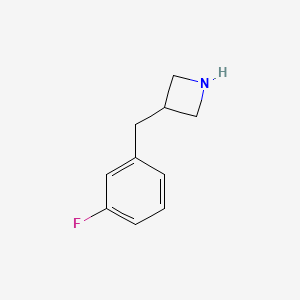

3-(3-Fluorobenzyl)azetidine

Overview

Description

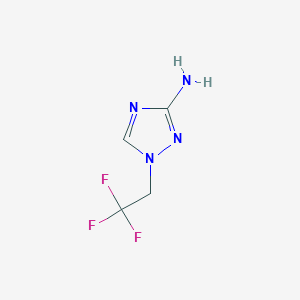

3-(3-Fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H12FN . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride .Molecular Structure Analysis

The molecular structure of 3-(3-Fluorobenzyl)azetidine consists of a four-membered ring containing a nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluorobenzyl)azetidine are largely determined by its molecular structure. It has a molecular weight of 165.2073832 . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .Scientific Research Applications

Organic Synthesis

Azetidines, including “3-(3-Fluorobenzyl)azetidine”, are one of the most important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines are significantly more stable than related aziridines, making them a privileged motif in medicinal chemistry . They appear in bioactive molecules and natural products .

Drug Discovery

Azetidines have been used as motifs in drug discovery . For example, azetidine-containing natural products, such as azetidine-2-carboxylic acid, have resulted in an increased interest in this unique four-membered heterocycle .

Polymer Synthesis

Azetidines have found applications in polymer synthesis . Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom represents a highly attractive entry to bond functionalization .

Chiral Templates

Azetidines have been used as chiral templates . The unique four-membered ring scaffold of azetidines provides a highly attractive entry to bond functionalization .

[2+2] Cycloaddition Reactions

One of the most important developments in the last years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . This method is one of the most efficient ways to synthesize functionalized azetidines .

Applications of Metalated Azetidines

Applications of metalated azetidines have been among the most important developments in recent years . This has opened up new avenues for the synthesis and functionalization of azetidines .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization has been another significant development in the chemistry of azetidines . This has expanded the scope of reactions that can be performed with azetidines .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are being used as motifs in drug discovery, polymerization, and chiral templates . The development of new synthetic strategies towards functionalized azetidines is a promising area of research .

Mechanism of Action

Target of Action

The primary targets of 3-(3-Fluorobenzyl)azetidine are currently unknown . This compound is a biochemical used in proteomics research

Biochemical Pathways

Azetidines, the core structure of 3-(3-Fluorobenzyl)azetidine, are known to be involved in various biochemical pathways . They are important four-membered heterocycles used in organic synthesis and medicinal chemistry . .

Result of Action

While azetidines have been found to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis , it is unclear if 3-(3-Fluorobenzyl)azetidine shares this mechanism of action.

properties

IUPAC Name |

3-[(3-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPZMVIXSPCXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Isobutyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308188.png)

![1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine](/img/structure/B3308226.png)

![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)